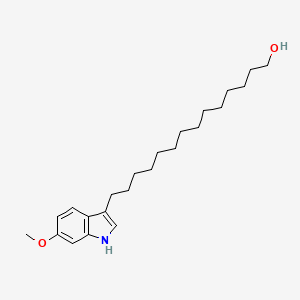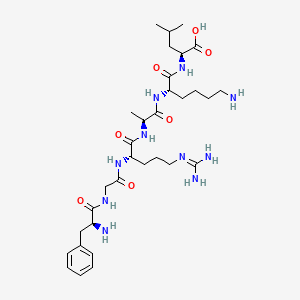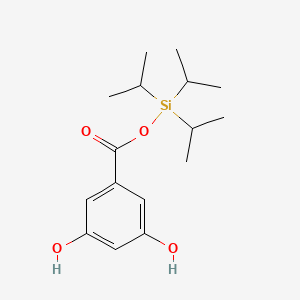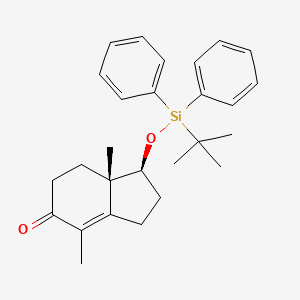
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its unique structure, which includes a silyloxy group, a tetrahydroindenone core, and multiple methyl groups. Its stereochemistry is defined by the (1S,7aS) configuration, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one typically involves multiple steps:
-
Formation of the Tetrahydroindenone Core: : The initial step involves the construction of the tetrahydroindenone core through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is usually carried out under thermal conditions or using a Lewis acid catalyst to enhance the reaction rate and selectivity.
-
Introduction of the Silyloxy Group: : The silyloxy group is introduced via a silylation reaction. This step involves the reaction of the hydroxyl group on the tetrahydroindenone core with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is typically conducted at room temperature under an inert atmosphere to prevent moisture interference.
-
Stereoselective Methylation: : The final step involves the stereoselective introduction of the methyl groups. This can be achieved through a variety of methods, including the use of chiral auxiliaries or catalysts to ensure the desired (1S,7aS) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of silyl ethers or amines.
科学的研究の応用
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
-
Medicine: : Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The silyloxy group and the stereochemistry of the compound play crucial roles in its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(1S,7aS)-1-(tert-butyldimethylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one: Similar structure but with dimethylsilyl group instead of diphenylsilyl group.
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of (1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one lies in its specific stereochemistry and the presence of the diphenylsilyl group. These features contribute to its distinct reactivity and applications in various fields.
特性
分子式 |
C27H34O2Si |
|---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
(1S,7aS)-1-[tert-butyl(diphenyl)silyl]oxy-4,7a-dimethyl-2,3,6,7-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C27H34O2Si/c1-20-23-16-17-25(27(23,5)19-18-24(20)28)29-30(26(2,3)4,21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-15,25H,16-19H2,1-5H3/t25-,27-/m0/s1 |
InChIキー |
JSPJXXGWRUQMIG-BDYUSTAISA-N |
異性体SMILES |
CC1=C2CC[C@@H]([C@]2(CCC1=O)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
正規SMILES |
CC1=C2CCC(C2(CCC1=O)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


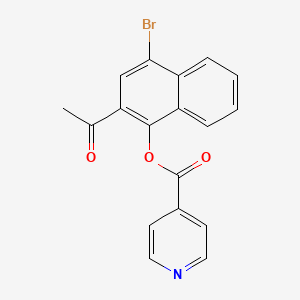

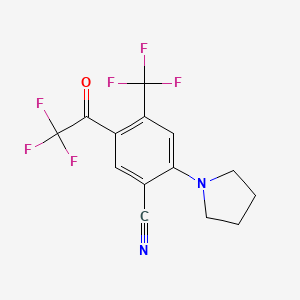

![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
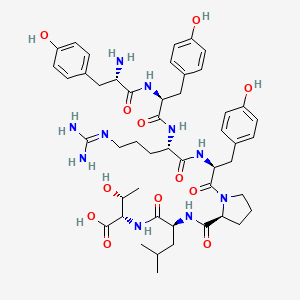
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)

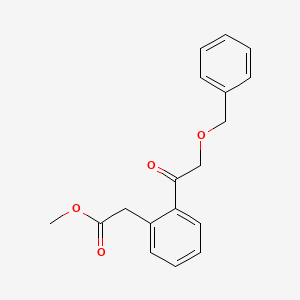
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
